

Technical Monograph: 5-Chloro-2,6-dimethoxy-4-methylquinoline

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Compound of Interest

Compound Name: 5-Chloro-2,6-dimethoxy-4-methylquinoline

CAS No.: 189746-19-8

Cat. No.: B066841

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Core Identity & Application Analysis

Executive Summary

5-Chloro-2,6-dimethoxy-4-methylquinoline (CAS: 189746-19-8) is a critical regiospecific intermediate in the synthesis of 8-aminoquinoline antimalarials, most notably Tafenoquine (Krintafel/Kozenis). Its structural significance lies in the 5-chloro substituent, which serves a dual purpose: it modulates the metabolic stability of the quinoline ring by blocking the oxidation-prone C5 position and electronically directs subsequent electrophilic aromatic substitutions (specifically nitration) to the C8 position during drug synthesis.

This guide analyzes the physicochemical properties, synthesis pathways (contrasting legacy industrial routes with modern "green" catalytic methods), and handling protocols for this scaffold.[1]

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

The compound is characterized by a highly electron-rich quinoline system due to the bis-methoxy substitution pattern.

Property	Specification
IUPAC Name	5-Chloro-2,6-dimethoxy-4-methylquinoline
CAS Number	189746-19-8
Molecular Formula	C ₁₂ H ₁₂ ClNO ₂
Molecular Weight	237.68 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	102–105 °C (Experimental range for pure intermediate)
Solubility	Soluble in DCM, CHCl ₃ , hot Methanol; Insoluble in water
Reactivity Class	Electron-rich Heterocycle; Activated for Electrophilic Aromatic Substitution ()
Key Hazard	Skin Sensitizer (H317); Irritant

Structural Analysis & Electronic Properties

Understanding the reactivity of this molecule is essential for optimizing yield during its synthesis and subsequent derivatization.

Electronic Directing Effects

The reactivity is dominated by the interplay between the nitrogen heteroatom and the substituents:

- C2-Methoxy (OMe): Acts as a strong electron-donating group (EDG) by resonance, activating the ring and increasing electron density at C3 and C8 (ortho/para directors).

- C6-Methoxy (OMe): The strongest activator on the benzenoid ring. It directs incoming electrophiles to C5 (ortho) and C7 (ortho).
- C5-Chloro: Once installed, this group exerts an inductive withdrawing effect (-I), slightly deactivating the ring but, more importantly, providing steric bulk that forces subsequent nitration (using) to occur exclusively at the C8 position.

Without the C5-chloro blocking group, nitration of 2,6-dimethoxy-4-methylquinoline yields a mixture of C5-nitro and C8-nitro isomers, complicating purification.

Synthesis Pathways: Legacy vs. Green Chemistry

The synthesis of this core has evolved from stoichiometric, high-waste industrial processes to catalytic, atom-economical routes.

Pathway A: The GSK "Legacy" Route (S_NAr Focus)

The original industrial route relies on nucleophilic aromatic substitution ().

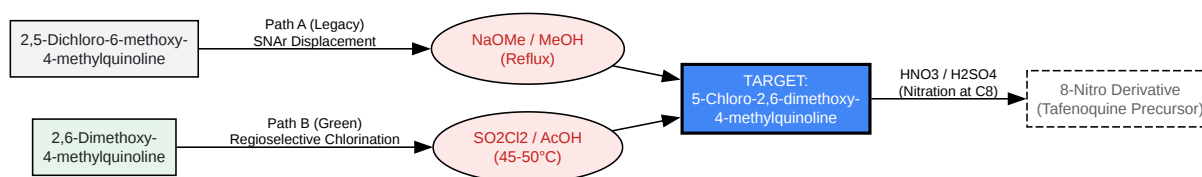
- Precursor: 2,5-Dichloro-6-methoxy-4-methylquinoline.
- Reagent: Sodium Methoxide (NaOMe) in Methanol.
- Mechanism: The chlorine at C2 is labile due to the electron-deficient nature of the pyridine ring (activated by the ring nitrogen). The C5-chlorine is stable.
- Drawback: High salt waste; requires harsh reflux conditions.

Pathway B: The Optimized "Green" Route (Direct Chlorination)

Recent process chemistry optimizations (e.g., ACS Sustainable Chem. Eng. 2022) utilize direct chlorination of the dimethoxy scaffold.

- Precursor: 2,6-Dimethoxy-4-methylquinoline.[2][3][4][5][6]
- Reagent: Sulfuryl Chloride () in Acetic Acid ().
- Mechanism: Electrophilic Aromatic Substitution (). The C6-methoxy group strongly activates the C5 position, allowing highly regioselective chlorination.
- Advantage: Higher atom economy, fewer steps, avoids chlorinated pyridine precursors.

Visual Workflow (DOT Diagram)



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Caption: Comparison of the Nucleophilic Substitution (Legacy) and Electrophilic Chlorination (Green) pathways yielding the target scaffold.

Detailed Experimental Protocol

Method Selected: Pathway B (Direct Chlorination). Rationale: This method represents the current state-of-the-art for laboratory-scale synthesis, offering superior regiocontrol and safety compared to the legacy route.

Reagents & Equipment[1][7][8][13]

- Substrate: 2,6-Dimethoxy-4-methylquinoline (1.0 eq).

- Chlorinating Agent: Sulfuryl Chloride () (1.1 eq).
- Solvent: Glacial Acetic Acid () (5-10 volumes).
- Quench: Saturated Sodium Bicarbonate () or 20% NaOH.
- Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, scrubber (for / off-gas).

Step-by-Step Methodology

- Dissolution: Charge the reaction vessel with 2,6-dimethoxy-4-methylquinoline and glacial acetic acid. Stir until fully dissolved at room temperature (20–25 °C).
- Controlled Addition: Cool the solution to 15 °C. Add Sulfuryl Chloride dropwise via the addition funnel over 30 minutes.
 - Critical Control Point: The reaction is exothermic. Maintain internal temperature < 25 °C during addition to prevent over-chlorination at the C8 position.
- Reaction Phase: Once addition is complete, warm the mixture to 45–50 °C. Stir for 2–3 hours.
 - Monitoring: Monitor via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting material () should disappear, converting to the 5-chloro product ().

- Quench & Isolation:
 - Cool the mixture to 10 °C.
 - Slowly pour the reaction mass into ice-cold water (10 volumes).
 - Neutralize with 20% NaOH solution to pH 7–8. The product will precipitate as a solid.
- Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for subsequent nitration.

Expected Yield & Characterization

- Yield: 85–92%
- ¹H NMR (CDCl₃, 400 MHz): Diagnostic singlet at ~3.9-4.0 ppm (two -OMe groups) and absence of the C5-proton signal.

Safety & Handling (HSE)

Hazard Category	Classification	Handling Protocol
Health	Skin Sens. 1 (H317)	Use nitrile gloves (double-gloving recommended). Handle in a fume hood to avoid inhalation of dust.
Reactivity	Acid Sensitive	The methoxy groups can be cleaved by strong Lewis acids (e.g.,) , reverting to the quinolone.
Process Safety	Exotherm / Gas Evolution	The chlorination step releases and . Ensure the scrubber system is active before addition.

References

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